4-bromo-1-(1-ethoxyethyl)-1H-pyrazole
Overview
Description
The compound "4-bromo-1-(1-ethoxyethyl)-1H-pyrazole" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. The presence of a bromine atom and an ethoxyethyl group in the compound suggests potential for further chemical modifications and biological interactions.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of various pyrazole-4-carboxylates has been achieved using indium bromide as a catalyst under ultrasonic irradiation, which suggests a potential method for synthesizing the target compound . Another effective route for the direct synthesis of substituted pyrazoles is described through a 3+2 annulation method, which could be adapted for the synthesis of "4-bromo-1-(1-ethoxyethyl)-1H-pyrazole" .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized by spectroscopic methods such as NMR, IR, and X-ray diffraction. For example, the structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been studied using multinuclear magnetic resonance spectroscopy and X-ray crystallography . These techniques could be employed to determine the molecular structure of "4-bromo-1-(1-ethoxyethyl)-1H-pyrazole" and to confirm its regiochemistry and conformation.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and electrophilic addition. The presence of a bromine atom in the compound provides a reactive site for further functionalization, such as Suzuki-type cross-coupling reactions . Additionally, the ethoxyethyl group could be involved in substitution reactions, potentially leading to the formation of different pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by their substituents. The bromine atom and ethoxyethyl group in "4-bromo-1-(1-ethoxyethyl)-1H-pyrazole" would affect its polarity, boiling point, and stability. Theoretical calculations, such as density functional theory (DFT), can predict these properties and provide insights into the compound's behavior in different environments .
Scientific Research Applications
Synthesis and Derivative Formation
- 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole and similar derivatives are explored in the context of chemical synthesis and as precursors in the creation of various compounds. For example, the use of brominated trihalomethylenones as precursors for the synthesis of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, which undergo cyclocondensation reactions, highlights their role in complex chemical synthesis processes (Martins et al., 2013).
Chemical Characterization and Properties
- The chemical characterization and study of the tautomerism of 4-bromo substituted 1H-pyrazoles, as explored by Trofimenko et al. (2007), provide insights into their structural properties and behaviors in different states (Trofimenko et al., 2007).
Applications in Organic Synthesis
- The utilization of 4-bromo-1H-pyrazoles in organic synthesis is highlighted in research focusing on different synthesis techniques. For instance, their use in Suzuki-Miyaura cross-coupling reactions demonstrates their versatility in creating diverse organic compounds (Ichikawa et al., 2010).
Biological Activity and Pharmacological Potential
- Although excluding drug use and dosage, it's noteworthy that some studies have investigated the biological activities of derivatives of 1H-pyrazole, including those with bromo substitutions, for potential pharmacological applications. For example, research by Pundeer et al. (2013) explored the antibacterial and antifungal activities of certain pyrazole derivatives (Pundeer et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-bromo-1-(1-ethoxyethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-3-11-6(2)10-5-7(8)4-9-10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXRSNUJYPTUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(1-ethoxyethyl)-1H-pyrazole | |
CAS RN |
1024120-52-2 | |
Record name | 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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